(R)-Nepicastat hydrochloride

Description

BenchChem offers high-quality (R)-Nepicastat hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Nepicastat hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

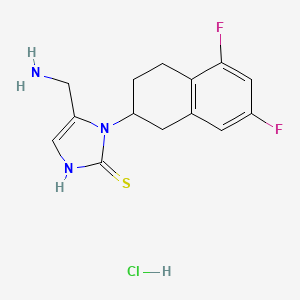

4-(aminomethyl)-3-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPDUAJWNBEVOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Nepicastat Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Nepicastat hydrochloride is a potent and selective inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1] DBH is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine. By inhibiting this enzyme, (R)-Nepicastat hydrochloride effectively modulates the levels of these key neurotransmitters in both the central and peripheral nervous systems. This technical guide provides an in-depth overview of the mechanism of action of (R)-Nepicastat hydrochloride, including its biochemical interactions, physiological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Dopamine β-Hydroxylase

The primary mechanism of action of (R)-Nepicastat hydrochloride is the selective and reversible inhibition of dopamine β-hydroxylase (DBH).[2][3] DBH is a copper-containing monooxygenase that catalyzes the stereospecific hydroxylation of dopamine to form norepinephrine. This enzymatic conversion is a crucial step in the biosynthesis of norepinephrine, a neurotransmitter and hormone involved in various physiological processes, including the "fight-or-flight" response, attention, and cardiovascular function.

By binding to the active site of DBH, (R)-Nepicastat hydrochloride prevents the substrate, dopamine, from being converted into norepinephrine. This leads to a decrease in the synthesis and subsequent release of norepinephrine from noradrenergic neurons. Concurrently, the inhibition of DBH results in an accumulation of its substrate, dopamine, leading to increased dopamine levels in tissues where DBH is expressed.[3][4]

Biochemical and Physiological Consequences:

-

Decreased Norepinephrine Levels: The most direct consequence of DBH inhibition is a reduction in norepinephrine concentrations in both the brain and peripheral tissues.[1][3] This sympatholytic effect underlies many of the therapeutic applications of (R)-Nepicastat.

-

Increased Dopamine Levels: As the conversion of dopamine to norepinephrine is blocked, dopamine levels rise in sympathetically innervated tissues and in specific brain regions.[3][4] This elevation of dopamine can have significant effects on mood, reward, and motor control.

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and in vivo effects of (R)-Nepicastat hydrochloride.

Table 1: In Vitro Inhibition of Dopamine β-Hydroxylase

| Enzyme Source | IC50 (nM) | Reference |

| Bovine DBH | 8.5 | [5] |

| Human DBH | 9.0 | [5] |

| (R)-enantiomer (Bovine DBH) | 25.1 | |

| (R)-enantiomer (Human DBH) | 18.3 |

Table 2: In Vivo Effects of Nepicastat on Catecholamine Levels in Rats

| Tissue | Dose (mg/kg, p.o.) | Time Point | % Decrease in Norepinephrine | % Increase in Dopamine | Reference |

| Adrenal Gland | 30 | 4 hours | 48.4 | 84.8 | [6] |

| Adrenal Gland | 30 | 8 hours | 28.2 | 348.9 | [6] |

| Left Ventricle | 30 | 4 hours | 24.5 | 100 | [7] |

| Left Ventricle | 30 | 8 hours | 20.8 | 275 | [7] |

| Kidney | 30 | 4 hours | 32.3 | 125 | [7] |

| Kidney | 30 | 8 hours | 32.3 | 375 | [6] |

| Cerebral Cortex | 50 (i.p.) | 2 hours | ~40 | Not specified | [4] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core mechanism of action of (R)-Nepicastat hydrochloride and its impact on the catecholamine signaling pathway.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the characterization of (R)-Nepicastat hydrochloride's mechanism of action.

Dopamine β-Hydroxylase (DBH) Activity Assay

This assay measures the enzymatic activity of DBH by quantifying the conversion of a substrate (tyramine) to its product (octopamine).[8][9]

Materials:

-

Tissue homogenates (e.g., from adrenal glands)

-

Tyramine hydrochloride (substrate)

-

Ascorbic acid

-

Catalase

-

Sodium fumarate

-

Pargyline

-

Tris-HCl buffer (pH 6.0)

-

Copper sulfate (CuSO4)

-

Perchloric acid (PCA)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Tissue Preparation: Homogenize dissected tissues in a suitable buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, sodium fumarate, ascorbic acid, catalase, and pargyline. Add copper sulfate to activate the enzyme.

-

Enzymatic Reaction: Add the tissue supernatant to the reaction mixture. Initiate the reaction by adding the substrate, tyramine. Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.

-

Product Quantification: Quantify the amount of octopamine produced. This can be done spectrophotometrically or, for greater sensitivity and specificity, by using HPLC with electrochemical or fluorescence detection.

-

Inhibition Assay: To determine the IC50 of (R)-Nepicastat, perform the assay in the presence of varying concentrations of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.

Quantification of Catecholamines by HPLC with Electrochemical Detection (HPLC-ED)

This method is used to separate and quantify dopamine and norepinephrine in biological samples with high sensitivity and specificity.[8][10]

Materials:

-

Biological samples (e.g., brain tissue homogenates, plasma, microdialysates)

-

Perchloric acid containing an antioxidant (e.g., EDTA or sodium metabisulfite)

-

HPLC system equipped with a C18 reverse-phase column and an electrochemical detector

-

Mobile phase (e.g., a mixture of aqueous buffer, methanol, and an ion-pairing agent like octanesulfonic acid)

-

Dopamine and norepinephrine standards

Procedure:

-

Sample Preparation: Homogenize tissue samples in ice-cold perchloric acid to precipitate proteins and stabilize the catecholamines. Centrifuge the samples and filter the supernatant. For plasma samples, a protein precipitation step is also required.

-

Chromatographic Separation: Inject the prepared sample onto the HPLC column. The catecholamines are separated based on their differential partitioning between the stationary (C18) and mobile phases. The mobile phase composition is optimized for the best resolution of dopamine and norepinephrine.

-

Electrochemical Detection: As the separated catecholamines elute from the column, they pass through an electrochemical detector. A specific potential is applied to a working electrode, causing the catecholamines to oxidize. This generates an electrical current that is proportional to the concentration of the analyte.

-

Quantification: Create a standard curve by injecting known concentrations of dopamine and norepinephrine standards. The concentration of the catecholamines in the samples is determined by comparing their peak areas to the standard curve.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[2][11][12]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC-ED system for sample analysis

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Perfusion: After a recovery period, perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Sample Collection: Small molecules in the extracellular fluid, including dopamine and norepinephrine, diffuse across the semipermeable membrane of the probe and into the aCSF. Collect the resulting dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

-

Drug Administration: Administer (R)-Nepicastat hydrochloride (e.g., via intraperitoneal injection) and continue to collect dialysate samples to measure the drug's effect on extracellular neurotransmitter levels over time.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine content using a highly sensitive method such as HPLC-ED.

Conclusion

(R)-Nepicastat hydrochloride is a well-characterized, potent, and selective inhibitor of dopamine β-hydroxylase. Its mechanism of action, centered on the reduction of norepinephrine and the elevation of dopamine, has been thoroughly investigated through a variety of in vitro and in vivo experimental techniques. This technical guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug development. The modulation of the catecholaminergic system by (R)-Nepicastat hydrochloride continues to be an area of interest for its therapeutic potential in a range of neurological and psychiatric disorders.

References

- 1. Nepicastat - Wikipedia [en.wikipedia.org]

- 2. turkjps.org [turkjps.org]

- 3. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Drosophila Tyramine β-HydroxylaseGene and Isolation of Mutant Flies Lacking Octopamine | Journal of Neuroscience [jneurosci.org]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

(R)-Nepicastat Hydrochloride: A Technical Guide to its Inhibition of Dopamine β-Hydroxylase

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Nepicastat hydrochloride is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. This technical guide provides an in-depth overview of (R)-Nepicastat hydrochloride, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and neuroscience research.

Introduction

(R)-Nepicastat hydrochloride, the R-enantiomer of Nepicastat, is a small molecule inhibitor that has garnered significant interest for its therapeutic potential in conditions characterized by sympathetic nervous system overactivity. By selectively targeting dopamine β-hydroxylase, (R)-Nepicastat effectively reduces norepinephrine levels while simultaneously increasing dopamine levels in both the central and peripheral nervous systems.[1][2] This dual action makes it a compelling candidate for a variety of indications, including cardiovascular disorders and substance use disorders. This guide will delve into the technical aspects of (R)-Nepicastat's interaction with DBH, providing the necessary data and methodologies for its scientific investigation.

Mechanism of Action

(R)-Nepicastat hydrochloride exerts its pharmacological effect through the potent and selective inhibition of dopamine β-hydroxylase (DBH). DBH is a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of norepinephrine from dopamine. By binding to the active site of DBH, (R)-Nepicastat prevents the hydroxylation of dopamine, thereby decreasing the production of norepinephrine. This inhibition leads to a subsequent accumulation of dopamine in presynaptic terminals. The altered ratio of dopamine to norepinephrine is the primary driver of the physiological effects observed with (R)-Nepicastat administration.

Quantitative Data

The inhibitory potency and in vivo effects of (R)-Nepicastat and its racemate, Nepicastat, have been quantified in various studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of Nepicastat and its Enantiomers against Dopamine β-Hydroxylase

| Compound | Enzyme Source | IC50 (nM) |

| (R)-Nepicastat HCl | Bovine | 25.1 |

| (R)-Nepicastat HCl | Human | 18.3 |

| Nepicastat | Bovine | 8.5 ± 0.8 |

| Nepicastat | Human | 9.0 ± 0.8 |

Data compiled from multiple sources.[3][4]

Table 2: In Vivo Dose-Response of Nepicastat on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHRs)

| Tissue | Dose (mg/kg, p.o.) | % Decrease in Norepinephrine | % Increase in Dopamine |

| Mesenteric Artery | 30 | 47 | Not Reported |

| Left Ventricle | 30 | 35 | Not Reported |

| Cerebral Cortex | 30 | 42 | Not Reported |

SHRs were administered three consecutive doses, 12 hours apart.[1]

Table 3: In Vivo Dose-Response of Nepicastat on Tissue Catecholamine Levels in Beagle Dogs

| Tissue | Dose (mg/kg, p.o., b.i.d. for 5 days) | % Decrease in Norepinephrine | % Increase in Dopamine |

| Artery (Renal) | 5 | 88 | Not Reported |

| Left Ventricle | 5 | 91 | Not Reported |

| Cerebral Cortex | 5 | 96 | Not Reported |

Data from Stanley et al., 1997.[1]

Table 4: Pharmacokinetic Parameters of Nepicastat in Humans (Co-administered with Cocaine)

| Parameter | Value (following 160 mg Nepicastat) |

| Cmax (cocaine) | 75 ng/mL (decreased by 23% compared to placebo) |

| Tmax (cocaine) | Not significantly altered |

Data from a clinical study in cocaine users.[5]

Experimental Protocols

In Vitro Dopamine β-Hydroxylase Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from the principles described by Kato et al. and is suitable for determining the in vitro inhibitory activity of compounds like (R)-Nepicastat hydrochloride.

Materials:

-

Purified bovine or human dopamine β-hydroxylase

-

(R)-Nepicastat hydrochloride or other test inhibitors

-

Tyramine hydrochloride (substrate)

-

Ascorbic acid (cofactor)

-

Catalase

-

N-Ethylmaleimide (NEM)

-

Sodium acetate buffer (pH 5.0)

-

Sodium periodate (NaIO4)

-

Sodium sulfite (Na2SO3)

-

Perchloric acid

-

Spectrophotometer capable of reading absorbance at 330 nm

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing sodium acetate buffer, ascorbic acid, catalase, and the appropriate concentration of (R)-Nepicastat hydrochloride or vehicle control.

-

Enzyme Addition: Add a standardized amount of dopamine β-hydroxylase to the reaction mixture.

-

Substrate Addition & Incubation: Initiate the reaction by adding tyramine hydrochloride. Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

Oxidation of Octopamine: Add sodium periodate to the mixture to oxidize the product, octopamine, to p-hydroxybenzaldehyde. Incubate at room temperature for a short period (e.g., 5 minutes).

-

Reduction of Excess Periodate: Add sodium sulfite to reduce the excess sodium periodate.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting p-hydroxybenzaldehyde at 330 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of (R)-Nepicastat hydrochloride relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Catecholamine Quantification by HPLC-ED

This protocol outlines the measurement of dopamine and norepinephrine levels in brain tissue samples from animals treated with (R)-Nepicastat hydrochloride.

Materials:

-

Brain tissue samples (e.g., prefrontal cortex, striatum)

-

Perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine)

-

Homogenizer

-

Refrigerated centrifuge

-

HPLC system with an electrochemical detector (HPLC-ED)

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a mixture of aqueous buffer, methanol, and an ion-pairing agent like octanesulfonic acid, pH adjusted to ~3.0)

-

Dopamine and norepinephrine standards

Procedure:

-

Tissue Homogenization: Homogenize the weighed brain tissue samples in ice-cold perchloric acid containing the internal standard.

-

Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to pellet proteins.

-

Sample Filtration: Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC-ED Analysis: Inject a defined volume of the filtered supernatant onto the HPLC system.

-

Chromatographic Separation: Separate dopamine, norepinephrine, and the internal standard on the C18 column using the specified mobile phase and flow rate.

-

Electrochemical Detection: Detect the eluted catecholamines using an electrochemical detector set at an appropriate oxidation potential (e.g., +0.65 V).

-

Data Analysis: Quantify the concentrations of dopamine and norepinephrine in the samples by comparing their peak areas to those of the standards, normalized to the internal standard. Express the results as ng/mg of tissue.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DBH Inhibition

The inhibition of dopamine β-hydroxylase by (R)-Nepicastat hydrochloride initiates a cascade of neurochemical changes that modulate downstream signaling pathways. A key consequence is the altered balance of dopamine and norepinephrine, which impacts adrenergic and dopaminergic neurotransmission.

Caption: Signaling pathway of (R)-Nepicastat hydrochloride action.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a DBH inhibitor like (R)-Nepicastat hydrochloride typically follows a structured workflow to assess its potency, selectivity, and in vivo efficacy.

Caption: Preclinical evaluation workflow for a DBH inhibitor.

Conclusion

(R)-Nepicastat hydrochloride is a well-characterized, potent, and selective inhibitor of dopamine β-hydroxylase. Its ability to modulate the dopaminergic and noradrenergic systems has been demonstrated through extensive in vitro and in vivo studies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of (R)-Nepicastat and similar compounds. Future research should continue to explore its efficacy in various disease models and further elucidate the nuances of its downstream signaling effects.

References

- 1. Continuous spectrophotometric assays for dopamine beta-monooxygenase based on two novel electron donors: N,N-dimethyl-1,4-phenylenediamine and 2-aminoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nepicastat - Wikipedia [en.wikipedia.org]

- 3. biorbyt.com [biorbyt.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

(R)-Nepicastat Hydrochloride In Vitro Enzymatic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for conducting in vitro enzymatic assays with (R)-Nepicastat hydrochloride, a potent inhibitor of dopamine β-hydroxylase (DBH). This document is intended to serve as a practical resource for researchers and professionals involved in drug discovery and development.

Introduction to (R)-Nepicastat Hydrochloride and Dopamine β-Hydroxylase

(R)-Nepicastat hydrochloride is the R-enantiomer of Nepicastat, a selective and potent inhibitor of dopamine β-hydroxylase (DBH)[1]. DBH is a copper-containing monooxygenase enzyme that plays a crucial role in the biosynthesis of catecholamines by catalyzing the conversion of dopamine to norepinephrine[2][3]. By inhibiting this key enzyme, (R)-Nepicastat hydrochloride effectively decreases the levels of norepinephrine and increases the levels of dopamine in tissues and plasma[4]. This mechanism of action has led to its investigation for the treatment of various conditions, including congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence[2][4].

Quantitative Data: Inhibitory Potency of Nepicastat Compounds

The inhibitory activity of (R)-Nepicastat hydrochloride and its racemate, Nepicastat, against dopamine β-hydroxylase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter to describe the potency of an inhibitor.

| Compound | Enzyme Source | IC50 (nM) | Reference(s) |

| (R)-Nepicastat HCl | Human Dopamine-β-hydroxylase | 18.3 | [1] |

| (R)-Nepicastat HCl | Bovine Dopamine-β-hydroxylase | 25.1 | [1] |

| Nepicastat | Human Dopamine-β-hydroxylase | 9.0 | [5][6] |

| Nepicastat | Bovine Dopamine-β-hydroxylase | 8.5 | [5][6] |

| Nepicastat hydrochloride | Not Specified | 9 | [4][7] |

Signaling Pathway and Mechanism of Inhibition

The core signaling pathway involving dopamine β-hydroxylase is the enzymatic conversion of dopamine to norepinephrine. (R)-Nepicastat hydrochloride acts as a competitive inhibitor at the active site of the DBH enzyme, thereby blocking this conversion.

Experimental Protocols for In Vitro Enzymatic Assays

The in vitro enzymatic activity of dopamine β-hydroxylase and the inhibitory effect of compounds like (R)-Nepicastat hydrochloride can be assessed using several methods. The most common approaches involve either spectrophotometric or high-performance liquid chromatography (HPLC) based detection.

Spectrophotometric Assay

This method is based on the enzymatic conversion of a substrate, tyramine, to octopamine by DBH. The octopamine is then oxidized by sodium periodate to p-hydroxybenzaldehyde, which can be quantified by measuring its absorbance at a specific wavelength.

Experimental Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.2 M Sodium acetate buffer, pH 5.0.

-

Substrate: 20 mM Tyramine hydrochloride in water.

-

Cofactors:

-

10 mM Ascorbic acid in water (prepare fresh).

-

1 mg/mL Catalase in water.

-

10 mM Fumaric acid in water.

-

-

Enzyme: Purified bovine or human recombinant dopamine β-hydroxylase diluted in assay buffer.

-

Inhibitor: (R)-Nepicastat hydrochloride stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

-

Stopping Reagent: 2 M Perchloric acid.

-

Oxidizing Reagent: 2% (w/v) Sodium periodate in water.

-

Quenching Reagent: 10% (w/v) Sodium metabisulfite in water.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the assay buffer, ascorbic acid, catalase, and fumaric acid.

-

Add the desired concentration of (R)-Nepicastat hydrochloride or vehicle control.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the DBH enzyme solution.

-

Incubate at 37°C for 20-30 minutes.

-

Stop the reaction by adding ice-cold perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add sodium periodate solution and incubate at room temperature for 5 minutes to oxidize the octopamine to p-hydroxybenzaldehyde.

-

Add sodium metabisulfite solution to quench the excess periodate.

-

Measure the absorbance of the resulting p-hydroxybenzaldehyde at 330 nm using a spectrophotometer.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of octopamine.

-

Calculate the amount of octopamine produced in each reaction.

-

Determine the percent inhibition for each concentration of (R)-Nepicastat hydrochloride.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

HPLC-Based Assay

This method offers high sensitivity and specificity by directly measuring the enzymatic product. The assay typically uses dopamine as the substrate and quantifies the formation of norepinephrine using HPLC coupled with electrochemical detection (ED) or photodiode array (PDA) detection.

Experimental Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M MES buffer, pH 6.0.

-

Substrate: 10 mM Dopamine hydrochloride in water containing 0.1% EDTA.

-

Cofactors:

-

20 mM Ascorbic acid in water (prepare fresh).

-

1 mg/mL Catalase in water.

-

20 mM Fumaric acid in water.

-

-

Enzyme: Purified bovine or human recombinant dopamine β-hydroxylase diluted in assay buffer.

-

Inhibitor: (R)-Nepicastat hydrochloride stock solution and serial dilutions.

-

Stopping Reagent: 0.4 M Perchloric acid.

-

HPLC Mobile Phase: A suitable mobile phase for catecholamine separation, for example, a mixture of aqueous buffer (e.g., sodium phosphate), methanol, and an ion-pairing agent (e.g., octanesulfonic acid), adjusted to an acidic pH.

-

-

Assay Procedure:

-

Combine the assay buffer, ascorbic acid, catalase, and fumaric acid in a microcentrifuge tube.

-

Add the desired concentration of (R)-Nepicastat hydrochloride or vehicle control.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the DBH enzyme solution.

-

Incubate at 37°C for an appropriate time (e.g., 20-60 minutes).

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Centrifuge to remove precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject a defined volume of the filtered supernatant into the HPLC system.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mobile phase designed for catecholamine analysis.

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Detection:

-

Electrochemical Detector (ED): Set at an oxidizing potential suitable for norepinephrine detection (e.g., +0.65 V).

-

Photodiode Array (PDA) Detector: Monitor at the absorbance maximum for norepinephrine (around 280 nm).

-

-

Column Temperature: 30-40°C.

-

-

Data Analysis:

-

Generate a standard curve by injecting known concentrations of norepinephrine.

-

Integrate the peak area corresponding to norepinephrine in the chromatograms of the samples.

-

Calculate the concentration of norepinephrine produced in each reaction.

-

Determine the percent inhibition and IC50 value for (R)-Nepicastat hydrochloride as described for the spectrophotometric assay.

-

Conclusion

This technical guide provides a comprehensive overview of the in vitro enzymatic assays for evaluating (R)-Nepicastat hydrochloride as an inhibitor of dopamine β-hydroxylase. The presented data and detailed experimental protocols for both spectrophotometric and HPLC-based methods offer a solid foundation for researchers to design and execute their studies. The provided diagrams illustrate the key molecular interactions and experimental workflows, facilitating a deeper understanding of the scientific principles involved. Adherence to these methodologies will enable the generation of robust and reproducible data for the characterization of DBH inhibitors in drug discovery and development programs.

References

- 1. Highly sensitive assay for dopamine-beta-hydroxylase activity in human cerebrospinal fluid by high performance liquid chromatography-electrochemical detection: properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine -hydroxylase of bovine adrenal medullae. A rapid purification procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorbyt.com [biorbyt.com]

- 7. Nepicastat hydrochloride | Hydroxylases | Tocris Bioscience [tocris.com]

(R)-Nepicastat Hydrochloride: A Technical Guide on its Effects on Norepinephrine Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Nepicastat hydrochloride (also known as Nepicastat or by its developmental code names SYN-117 and RS-25560-197) is a potent and selective inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1][2] DBH is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. By inhibiting this enzyme, (R)-Nepicastat hydrochloride effectively reduces the levels of norepinephrine while simultaneously increasing the levels of its precursor, dopamine, in both the central and peripheral nervous systems.[1][3] This whitepaper provides an in-depth technical overview of the effects of (R)-Nepicastat hydrochloride on norepinephrine levels, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying mechanisms.

Mechanism of Action

(R)-Nepicastat hydrochloride exerts its pharmacological effects by directly inhibiting dopamine β-hydroxylase. This inhibition leads to a downstream decrease in the synthesis of norepinephrine and a concurrent accumulation of dopamine. This modulation of catecholamine levels is the primary mechanism through which (R)-Nepicastat hydrochloride elicits its physiological effects.[1][3]

Signaling Pathway Diagram

The following diagram illustrates the catecholamine synthesis pathway and the point of inhibition by (R)-Nepicastat hydrochloride.

Caption: Catecholamine synthesis pathway illustrating the inhibition of Dopamine β-hydroxylase (DBH) by (R)-Nepicastat hydrochloride.

Quantitative Data on Norepinephrine Level Modulation

Numerous preclinical studies have quantified the effects of (R)-Nepicastat hydrochloride on norepinephrine levels in various tissues and plasma. The data consistently demonstrates a significant, dose-dependent reduction in norepinephrine concentrations.

Table 1: Effects of (R)-Nepicastat hydrochloride on Norepinephrine and Dopamine Levels in Rats

| Tissue | Dose (mg/kg, p.o.) | Time Post-Administration (hours) | Change in Norepinephrine | Change in Dopamine | Reference |

| Adrenal Glands | 30 | 4 | ↓ 93% (DBH activity) | ↑ | [2][4][5][6] |

| Adrenal Glands | 30 | 8 | ↓ 80% (DBH activity) | ↑ | [2][4][5][6] |

| Left Ventricle | 30 | 4 | ↓ (from 5.3 to 4.0 nmol/g) | ↑ (from 0.21 to 0.58 nmol/g) | [7] |

| Kidney | 30 | 4 | ↓ | ↑ | [5] |

| Artery (mesenteric) | 3, 10, 30, 100 (3 doses, 12h apart) | Not Specified | ↓ up to 47% (dose-dependent) | ↑ (dose-dependent) | [1] |

| Left Ventricle | 3, 10, 30, 100 (3 doses, 12h apart) | Not Specified | ↓ up to 35% (dose-dependent) | ↑ (dose-dependent) | [1] |

| Cerebral Cortex | 3, 10, 30, 100 (3 doses, 12h apart) | Not Specified | ↓ up to 42% (dose-dependent) | ↑ (dose-dependent) | [1] |

Table 2: Effects of (R)-Nepicastat hydrochloride on Norepinephrine and Dopamine Levels in Beagle Dogs

| Tissue/Fluid | Dose (mg/kg, p.o.) | Dosing Regimen | Change in Norepinephrine | Change in Dopamine | Reference |

| Artery (renal) | 0.05, 0.5, 1.5, 5 | b.i.d. for 5 days | ↓ up to 88% (dose-dependent) | ↑ (dose-dependent) | [1] |

| Left Ventricle | 0.05, 0.5, 1.5, 5 | b.i.d. for 5 days | ↓ up to 91% (dose-dependent) | ↑ (dose-dependent) | [1] |

| Cerebral Cortex | 0.05, 0.5, 1.5, 5 | b.i.d. for 5 days | ↓ up to 96% (dose-dependent) | ↑ (dose-dependent) | [1] |

| Plasma | 2 | b.i.d. for 15 days | ↓ 52% (peak reduction on day 6) | ↑ 646% (peak increase on day 7) | [1][2] |

Experimental Protocols

The following sections detail the methodologies commonly employed in studies investigating the effects of (R)-Nepicastat hydrochloride.

Quantification of Catecholamines by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

This is the gold-standard method for accurately measuring catecholamine levels in biological samples.

-

Sample Preparation (Plasma):

-

Collect whole blood in tubes containing EDTA and immediately place on ice.

-

Centrifuge at 4°C to separate plasma.

-

For catecholamine extraction, alumina extraction is a common method. Add plasma to activated aluminum oxide in a buffer solution.

-

Wash the alumina to remove interfering substances.

-

Elute the catecholamines from the alumina using an acidic elution buffer.

-

-

Sample Preparation (Tissue):

-

Excise tissues of interest and immediately freeze in liquid nitrogen or on dry ice.

-

Homogenize the frozen tissue in a suitable buffer, often containing an antioxidant like sodium metabisulfite to prevent catecholamine degradation.

-

Centrifuge the homogenate to pellet cellular debris.

-

The resulting supernatant can be directly injected or further purified using alumina extraction.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 columns are frequently used.

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile). The pH is typically acidic.

-

Flow Rate: Isocratic elution is common, with flow rates optimized for the specific column dimensions.

-

Temperature: Column temperature is maintained to ensure reproducible retention times.

-

-

Electrochemical Detection (ED):

-

An electrochemical detector with a glassy carbon working electrode is used.

-

A specific oxidation potential is applied to the electrode, which causes the catecholamines to be oxidized, generating an electrical current that is proportional to their concentration.

-

Dopamine β-Hydroxylase (DBH) Activity Assay

This assay measures the enzymatic activity of DBH, providing a direct assessment of the inhibitory effect of (R)-Nepicastat hydrochloride.

-

Principle: The assay is based on the enzymatic conversion of a substrate (typically tyramine) to its hydroxylated product (octopamine). The rate of octopamine formation is proportional to the DBH activity.[6]

-

Procedure:

-

Prepare tissue homogenates or use plasma samples.

-

Incubate the sample with a reaction mixture containing:

-

Tyramine (substrate)

-

Ascorbate (cofactor)

-

Catalase (to remove hydrogen peroxide)

-

Fumarate (activator)

-

Pargyline (to inhibit monoamine oxidase)

-

N-ethylmaleimide (to inhibit endogenous inhibitors)

-

-

The reaction is carried out at 37°C for a defined period.

-

Stop the reaction by adding a strong acid or alkali.

-

Quantify the amount of octopamine produced, typically using HPLC with fluorescence or electrochemical detection.

-

Experimental Workflow Visualization

The following flowchart outlines a typical experimental workflow for assessing the in vivo effects of (R)-Nepicastat hydrochloride on norepinephrine levels.

Caption: A typical experimental workflow for evaluating the effects of (R)-Nepicastat hydrochloride on norepinephrine levels.

Conclusion

(R)-Nepicastat hydrochloride is a well-characterized, potent, and selective inhibitor of dopamine β-hydroxylase. Its mechanism of action directly leads to a significant and dose-dependent reduction in norepinephrine levels, accompanied by an increase in dopamine levels. The quantitative data from preclinical studies in rats and dogs robustly support this pharmacological profile. The detailed experimental protocols provided herein offer a guide for researchers aiming to investigate the effects of this and similar compounds. While clinical data on norepinephrine modulation in humans is limited, the preclinical evidence strongly indicates that (R)-Nepicastat hydrochloride is a powerful tool for modulating the catecholaminergic system, with potential therapeutic applications in conditions characterized by sympathetic nervous system overactivity. Further research, particularly clinical studies reporting on its pharmacodynamic effects on catecholamine levels, will be crucial for fully elucidating its therapeutic potential.

References

- 1. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(R)-Nepicastat Hydrochloride and Dopamine Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Nepicastat hydrochloride is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. By blocking this key step in catecholamine biosynthesis, (R)-Nepicastat hydrochloride effectively decreases norepinephrine levels while simultaneously increasing dopamine levels in both the central and peripheral nervous systems. This dual action on two critical neurotransmitter systems has significant implications for the treatment of various neuropsychiatric and cardiovascular disorders. This technical guide provides an in-depth overview of the mechanism of action of (R)-Nepicastat hydrochloride, its effects on dopamine regulation, and the downstream signaling consequences. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers and drug development professionals in this field.

Introduction

(R)-Nepicastat hydrochloride is the R-enantiomer of Nepicastat, a selective and orally active inhibitor of dopamine-β-hydroxylase.[1][2] Its primary mechanism of action involves the competitive inhibition of DBH, leading to a reduction in norepinephrine synthesis and a subsequent accumulation of its precursor, dopamine.[3] This modulation of the dopamine-to-norepinephrine ratio has been investigated for its therapeutic potential in conditions characterized by sympathetic nervous system overactivity or dysregulated catecholamine signaling, such as congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence.[4][5][6] Understanding the precise molecular and physiological consequences of DBH inhibition by (R)-Nepicastat hydrochloride is crucial for its continued development and clinical application.

Mechanism of Action

(R)-Nepicastat hydrochloride exerts its pharmacological effects by directly inhibiting the enzyme dopamine β-hydroxylase. DBH is a copper-containing monooxygenase that catalyzes the hydroxylation of dopamine to form norepinephrine in the synaptic vesicles of noradrenergic neurons.[1] By binding to the active site of DBH, (R)-Nepicastat hydrochloride prevents this conversion, leading to a decrease in the vesicular storage and subsequent release of norepinephrine.[3] Consequently, the precursor dopamine accumulates within these neurons, resulting in elevated dopamine levels in various tissues.[7][8]

Quantitative Data

The following tables summarize key quantitative data regarding the in vitro potency and in vivo effects of Nepicastat and its (R)-enantiomer.

Table 1: In Vitro Potency of Nepicastat and its Enantiomers against Dopamine β-Hydroxylase

| Compound | Enzyme Source | IC50 (nM) | Reference(s) |

| (R)-Nepicastat HCl | Bovine DBH | 25.1 | [2] |

| (R)-Nepicastat HCl | Human DBH | 18.3 | [2] |

| Nepicastat (racemate) | Bovine DBH | 8.5 | [9][10] |

| Nepicastat (racemate) | Human DBH | 9.0 | [9][10] |

Table 2: In Vivo Effects of Nepicastat on Catecholamine Levels in Rats

| Tissue | Dose (mg/kg, p.o.) | Time Post-Administration (hours) | Change in Dopamine | Change in Norepinephrine | Dopamine/Norepinephrine Ratio | Reference(s) |

| Adrenal Gland | 30 | 4 | ↑ | ↓ | ↑ | [11] |

| Adrenal Gland | 30 | 8 | ↑ | ↓ | ↑ | [11] |

| Left Ventricle | 30 | 4 | ↑ | ↓ | ↑ | [11] |

| Left Ventricle | 30 | 8 | ↑ | ↓ | ↑ | [11] |

| Kidney | 30 | 4 | ↑ | ↓ | ↑ | [11] |

| Kidney | 30 | 8 | ↑ | ↓ | ↑ | [11] |

| Medial Prefrontal Cortex | 50 (i.p.) | Not specified | ↑ (to ~350% of baseline) | ↓ | Not specified | [12][13] |

| Nucleus Accumbens | 50 (i.p.) | Not specified | No significant change | ↓ | Not specified | [12][14] |

Table 3: Human Clinical Trial Data for Nepicastat in Cocaine Use Disorder

| Parameter | Doses Administered | Key Findings | Reference(s) |

| Safety and Tolerability | 0, 80, and 160 mg (oral) | Well-tolerated when co-administered with intravenous cocaine. | [6][15] |

| Subjective Effects of Cocaine | 80 and 160 mg (oral) | Reduced several positive subjective effects of cocaine. | [6][15] |

| Cocaine Pharmacokinetics | 160 mg (oral) | Did not alter the pharmacokinetic properties of cocaine. | [6] |

Experimental Protocols

In Vitro Dopamine β-Hydroxylase (DBH) Activity Assay

This protocol is based on the enzymatic hydroxylation of a substrate, followed by quantification of the product.

Principle: The activity of DBH is determined by measuring the conversion of a substrate (e.g., tyramine) to its hydroxylated product (e.g., octopamine). The amount of product formed is proportional to the enzyme activity.

Materials:

-

Test compound: (R)-Nepicastat hydrochloride

-

Enzyme: Purified bovine or human DBH

-

Substrate: Tyramine hydrochloride

-

Cofactors: Ascorbic acid, Catalase, Sodium fumarate

-

Buffer: Tris-HCl buffer (pH 6.0)

-

Stopping solution: Perchloric acid

-

Analytical system: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ascorbic acid, catalase, and sodium fumarate.

-

Enzyme and Inhibitor Incubation: Add the purified DBH enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with varying concentrations of (R)-Nepicastat hydrochloride for a specified time at 37°C.

-

Initiation of Reaction: Add the substrate, tyramine hydrochloride, to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding a stopping solution, such as perchloric acid.

-

Product Quantification: Centrifuge the mixture to pellet precipitated proteins. Analyze the supernatant for the concentration of the product (octopamine) using HPLC-ED.

-

Data Analysis: Calculate the percent inhibition of DBH activity at each concentration of (R)-Nepicastat hydrochloride and determine the IC50 value.

In Vivo Microdialysis for Dopamine and Norepinephrine Measurement

This protocol describes the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Materials:

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Animal model (e.g., rat)

-

Stereotaxic apparatus for surgery

-

Artificial cerebrospinal fluid (aCSF) as perfusate

-

(R)-Nepicastat hydrochloride for administration

-

HPLC-ED system for sample analysis

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for a period to establish a stable baseline of neurotransmitter levels.

-

Baseline Sample Collection: Collect several baseline dialysate samples into a fraction collector, typically at 10-20 minute intervals.

-

Drug Administration: Administer (R)-Nepicastat hydrochloride to the animal (e.g., via intraperitoneal injection or oral gavage).

-

Post-Drug Sample Collection: Continue collecting dialysate samples for several hours following drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC-ED.

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the effects.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of DBH by (R)-Nepicastat hydrochloride leads to a decrease in norepinephrine and an increase in dopamine, which in turn affects their respective downstream signaling pathways.

Caption: Signaling pathway modulation by (R)-Nepicastat hydrochloride.

Experimental Workflow

The following diagram illustrates a typical preclinical experimental workflow for evaluating the effects of (R)-Nepicastat hydrochloride.

Caption: Preclinical experimental workflow for (R)-Nepicastat hydrochloride.

Conclusion

(R)-Nepicastat hydrochloride is a valuable pharmacological tool and a promising therapeutic candidate that acts through a well-defined mechanism of dopamine β-hydroxylase inhibition. This action results in a predictable and quantifiable shift in the balance between dopamine and norepinephrine. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic applications of (R)-Nepicastat hydrochloride and to aid in the development of novel treatments for disorders involving catecholaminergic dysfunction. The provided visualizations of the signaling pathways and experimental workflows offer a conceptual framework for understanding the broader implications of DBH inhibition. As research progresses, a deeper understanding of the nuanced effects of altering the dopamine/norepinephrine ratio will undoubtedly emerge, paving the way for more targeted and effective therapies.

References

- 1. Subtype-specific alpha1- and beta-adrenoceptor signaling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Treatment for cocaine addiction targets relapse [news.emory.edu]

- 4. ahajournals.org [ahajournals.org]

- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. escholarship.org [escholarship.org]

- 9. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]

- 15. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

(R)-Nepicastat Hydrochloride: A Technical Guide for Cocaine Dependence Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Nepicastat hydrochloride, a potent and selective inhibitor of dopamine β-hydroxylase (DBH), presents a promising therapeutic avenue for the treatment of cocaine dependence. This technical guide provides a comprehensive overview of the core research surrounding (R)-Nepicastat, focusing on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols. By inhibiting the conversion of dopamine to norepinephrine, Nepicastat modulates the neurochemical imbalances associated with cocaine addiction, particularly in brain regions critical for reward and relapse. This document synthesizes key quantitative data, outlines experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to support ongoing research and development in this field.

Introduction

Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. The neurobiology of cocaine dependence is complex, involving profound alterations in multiple neurotransmitter systems. A key area of investigation is the role of norepinephrine in the reinforcing effects of cocaine and the propensity for relapse. (R)-Nepicastat hydrochloride (also known as SYN-117) is a reversible inhibitor of dopamine β-hydroxylase, the enzyme responsible for the synthesis of norepinephrine from dopamine.[1][2] By reducing norepinephrine levels, Nepicastat is hypothesized to attenuate the rewarding effects of cocaine and reduce craving and relapse behavior.[3][4] This guide serves as a technical resource for researchers exploring the therapeutic potential of (R)-Nepicastat in cocaine dependence.

Mechanism of Action

(R)-Nepicastat hydrochloride exerts its pharmacological effects primarily through the selective inhibition of dopamine β-hydroxylase (DBH).[1][5] This inhibition leads to a decrease in the synthesis of norepinephrine and a subsequent increase in the levels of its precursor, dopamine, in various tissues, including the brain.[6][7]

The primary mechanism by which Nepicastat is thought to be effective in cocaine dependence is by reducing norepinephrine signaling, which is critically involved in stress-induced and cue-induced cocaine seeking.[3][8][9] Furthermore, by increasing dopamine levels in specific brain regions like the medial prefrontal cortex, Nepicastat may help to restore dopaminergic tone and reduce the anhedonia associated with cocaine withdrawal.[6][10]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies on (R)-Nepicastat hydrochloride.

Table 1: In Vitro Inhibitory Activity of Nepicastat

| Target Enzyme | Species | IC50 (nM) | Reference |

| Dopamine β-hydroxylase | Bovine | 8.5 | [11] |

| Dopamine β-hydroxylase | Human | 9.0 | [11] |

| Dopamine β-hydroxylase (R-enantiomer) | Bovine | 25.1 | [12] |

| Dopamine β-hydroxylase (R-enantiomer) | Human | 18.3 | [12] |

Table 2: Effects of Nepicastat on Neurotransmitter Levels in Rats

| Brain Region | Dose (mg/kg, i.p.) | Change in Norepinephrine | Change in Dopamine | Reference |

| Medial Prefrontal Cortex | 50 | ↓ | ↑ | [6] |

| Nucleus Accumbens | 50 | ↓ | No significant change | [6] |

| Adrenal Gland (30 mg/kg, p.o.) | 30 | ↓ (by 93% at 4h, 80% at 8h) | ↑ | [13][14] |

Table 3: Effects of Nepicastat on Cocaine-Seeking Behavior in Rats

| Experimental Model | Nepicastat Dose (mg/kg, i.p.) | Effect | Reference |

| Cocaine-primed reinstatement | 50 | Attenuated | [8][15] |

| Cue-induced reinstatement | 50 | Attenuated | [8][9] |

| Footshock-induced reinstatement | 50 | Attenuated | [8][9] |

| Yohimbine-induced reinstatement | 50 | Attenuated | [8][9] |

| Progressive ratio breakpoint for cocaine | 50 | Lowered | [8][9] |

Table 4: Human Clinical Trial of Nepicastat with Intravenous Cocaine

| Nepicastat Dose (oral) | Cocaine Dose (IV) | Key Findings | Reference |

| 80 mg and 160 mg | 10, 20, and 40 mg | - Well-tolerated with no significant adverse events. - Did not alter cocaine pharmacokinetics. - Reduced some of the positive subjective effects of cocaine. | [15][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are descriptions of key experimental protocols used in the study of (R)-Nepicastat for cocaine dependence.

In Vivo Microdialysis in Freely Moving Rats

This technique is used to measure extracellular neurotransmitter levels in specific brain regions.

-

Subjects: Adult male Sprague-Dawley or Wistar rats.

-

Surgery: Rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).

-

Procedure:

-

Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

After establishing a stable baseline, Nepicastat or vehicle is administered (e.g., intraperitoneally).

-

In some experiments, cocaine is administered after Nepicastat to assess its effect on cocaine-induced neurotransmitter release.[6]

-

Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[10]

-

Cocaine Self-Administration and Reinstatement Model in Rats

This model is the gold standard for studying the reinforcing effects of drugs and relapse behavior.

-

Subjects: Adult male rats.

-

Surgery: Rats are implanted with an intravenous catheter into the jugular vein.

-

Self-Administration Training:

-

Rats are placed in operant conditioning chambers equipped with two levers.

-

Pressing the "active" lever results in an intravenous infusion of cocaine, often paired with a cue light and/or tone.

-

Pressing the "inactive" lever has no consequence.

-

Rats learn to self-administer cocaine, typically on a fixed-ratio schedule of reinforcement.

-

-

Extinction: Following stable self-administration, the cocaine infusions and associated cues are withheld. Lever pressing decreases to low levels.

-

Reinstatement:

-

Once extinction is achieved, the propensity to relapse is tested by presenting triggers known to reinstate drug-seeking behavior.

-

Drug-primed reinstatement: A non-contingent injection of cocaine is administered.

-

Cue-primed reinstatement: The cues previously associated with cocaine infusion are presented.

-

Stress-primed reinstatement: Rats are exposed to a stressor, such as a mild footshock or an injection of yohimbine.

-

Nepicastat or vehicle is administered before the reinstatement test to evaluate its ability to block the reinstatement of cocaine-seeking (i.e., lever pressing).[8][9]

-

Human Laboratory Study of Nepicastat and Cocaine Administration

This type of study is designed to assess the safety, tolerability, and preliminary efficacy of a new medication in humans.

-

Participants: Non-treatment-seeking individuals with a diagnosis of cocaine use disorder.

-

Study Design: A double-blind, placebo-controlled, within-subject design is often used.

-

Procedure:

-

Participants are admitted to an inpatient unit for the duration of the study.

-

Participants receive oral Nepicastat (e.g., 80 mg, 160 mg) or placebo for a specified number of days.[15]

-

On test days, participants receive intravenous infusions of cocaine at ascending doses (e.g., 10, 20, 40 mg) or saline.

-

Assessments:

-

Safety: Cardiovascular measures (heart rate, blood pressure), electrocardiogram (ECG), and adverse event monitoring.

-

Pharmacokinetics: Blood samples are collected to determine the plasma concentrations of cocaine and its metabolites.

-

Subjective Effects: Participants rate the subjective effects of the drug infusions using standardized questionnaires (e.g., Visual Analog Scales for "good drug effect," "high," "craving").[15][16]

-

-

Visualizations

The following diagrams illustrate key concepts related to the action of (R)-Nepicastat.

Caption: Mechanism of action of (R)-Nepicastat hydrochloride.

Caption: Typical experimental workflows for Nepicastat research.

Caption: Logical flow of Nepicastat's effects on cocaine dependence.

Conclusion

(R)-Nepicastat hydrochloride continues to be a compound of significant interest in the development of pharmacotherapies for cocaine dependence. Its targeted mechanism of action, which modulates the balance of dopamine and norepinephrine, addresses key neurobiological underpinnings of addiction and relapse. The preclinical data strongly support its efficacy in reducing cocaine-seeking behaviors, and initial human studies have demonstrated its safety and potential to blunt the rewarding effects of cocaine. This technical guide provides a foundational resource for researchers to build upon existing knowledge, design new studies, and ultimately advance the development of (R)-Nepicastat as a viable treatment for individuals struggling with cocaine addiction. Future research should continue to explore optimal dosing strategies, long-term efficacy, and the potential for combination therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nepicastat - Wikipedia [en.wikipedia.org]

- 3. Treatment for cocaine addiction targets relapse [news.emory.edu]

- 4. Treatment for cocaine addiction targets relapse [news.emory.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.glpbio.com [file.glpbio.com]

- 8. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Nepicastat hydrochloride preclinical research findings

An In-depth Technical Guide to the Preclinical Research Findings of (R)-Nepicastat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Nepicastat hydrochloride, also known as SYN-117 or RS-25560-197, is a potent, selective, and orally active inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1][2][3] This enzyme is critical for the biosynthesis of norepinephrine (noradrenaline) from dopamine.[4][5] By inhibiting DBH, Nepicastat effectively reduces levels of norepinephrine while simultaneously increasing levels of its precursor, dopamine, in both the central and peripheral nervous systems.[6][7] Preclinical research has extensively evaluated its potential therapeutic applications in conditions associated with sympathetic nervous system over-activation, such as cardiovascular diseases, as well as in the treatment of substance use disorders.[4][8][9] This document provides a comprehensive overview of the core preclinical findings, experimental methodologies, and associated biochemical pathways.

Mechanism of Action

Nepicastat's primary mechanism of action is the direct inhibition of dopamine β-hydroxylase.[8] This enzyme is a copper-containing monooxygenase that catalyzes the final step in the synthesis of norepinephrine from dopamine within the synaptic vesicles of noradrenergic neurons.[10] By blocking this conversion, Nepicastat leads to a decrease in norepinephrine availability for synaptic release and a subsequent accumulation of dopamine.[1][4][5] This modulation of catecholamine levels is the foundation of its pharmacological effects. The drug has demonstrated high selectivity for DBH, with negligible activity against a wide range of other enzymes and neurotransmitter receptors.[1][4][5]

Caption: Mechanism of action of (R)-Nepicastat.

Quantitative In Vitro Data

Nepicastat is a highly potent inhibitor of both bovine and human dopamine β-hydroxylase. Its (R)-enantiomer is noted to be approximately two to three times less potent.[4][5]

Table 1: In Vitro Enzyme Inhibition

| Compound | Target Enzyme | IC50 (nM) | Source |

|---|---|---|---|

| (R)-Nepicastat | Bovine Dopamine β-Hydroxylase | 8.5 ± 0.8 | [3][4][5] |

| (R)-Nepicastat | Human Dopamine β-Hydroxylase | 9.0 ± 0.8 | [3][4][5] |

| (S)-Enantiomer | Bovine Dopamine β-Hydroxylase | 25.1 | [11] |

| (S)-Enantiomer | Human Dopamine β-Hydroxylase | 18.3 |[11] |

Quantitative In Vivo Data

Preclinical studies in various animal models have consistently demonstrated the ability of (R)-Nepicastat to modulate catecholamine levels and produce significant physiological effects.

Table 2: Effects on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHRs) Dosing: Three consecutive doses of 100 mg/kg, p.o., 12 hours apart.

| Tissue | Parameter | % Change vs. Control | Source |

|---|---|---|---|

| Artery | Norepinephrine | ↓ 47% | [4][5] |

| Left Ventricle | Norepinephrine | ↓ 35% | [4][5] |

| Cerebral Cortex | Norepinephrine | ↓ 42% | [4][5] |

| Adrenal Gland | DβH Activity | ↓ 93% (at 4h) | [12][13] |

| Adrenal Gland | DβH Activity | ↓ 80% (at 8h) |[12][13] |

Table 3: Effects on Tissue Catecholamine Levels in Beagle Dogs Dosing: 5 mg/kg, p.o., b.i.d., for 5 days.

| Tissue | Parameter | % Change vs. Control | Source |

|---|---|---|---|

| Artery | Norepinephrine | ↓ 88% | [4][5] |

| Left Ventricle | Norepinephrine | ↓ 91% | [4][5] |

| Cerebral Cortex | Norepinephrine | ↓ 96% |[4][5] |

Table 4: Cardiovascular and Hemodynamic Effects

| Animal Model | Dose & Route | Key Finding | Source |

|---|---|---|---|

| SHRs | 3 mg/kg, i.v. | ↓ 38% in Renal Vascular Resistance | [1][9] |

| SHRs | 3 mg/kg, i.v. | ↑ 22% in Renal Blood Flow | [1][9] |

| SHRs | 100 mg/kg/day, p.o. (30 days) | ↓ 42 mmHg in Mean Arterial Blood Pressure | [9] |

| Dogs (Chronic Heart Failure) | 0.5 mg/kg, p.o. | Prevention of Left Ventricular Dysfunction |[1] |

Table 5: Effects in Models of Cocaine-Seeking Behavior (Rats)

| Experimental Paradigm | Dose & Route | Key Finding | Source |

|---|---|---|---|

| Cocaine-Primed Reinstatement | 50 mg/kg, i.p. | Blocked reinstatement of cocaine seeking | [1][14] |

| Progressive Ratio Schedule | 50 mg/kg, i.p. | Significantly lowered breakpoint for cocaine | [15] |

| Cue-Induced Reinstatement | 50 mg/kg, i.p. | Attenuated reinstatement | [14][15] |

| Stress-Induced Reinstatement | 50 mg/kg, i.p. | Attenuated reinstatement |[14][15] |

Experimental Protocols

In Vitro DBH Inhibition Assay

While specific proprietary protocols may vary, a general method for determining DBH activity involves the spectrophotometric measurement of an enzymatic reaction.

-

Enzyme Source: Purified bovine or human dopamine β-hydroxylase.

-

Substrate: A suitable substrate such as tyramine or dopamine is used.

-

Reaction: The enzyme, substrate, and necessary co-factors (e.g., ascorbate, catalase) are incubated in a suitable buffer system.

-

Inhibitor Addition: (R)-Nepicastat hydrochloride is added at varying concentrations to determine the IC50 value.

-

Detection: The product of the reaction (e.g., octopamine from tyramine) is quantified. One common method is the Ellman's reagent (DTNB) based assay which measures a colored product spectrophotometrically at a specific wavelength (e.g., 412 nm).[16]

-

Data Analysis: Inhibition curves are generated by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration to calculate the IC50.

In Vivo Catecholamine Modulation Studies

The following workflow outlines a typical experiment to assess the effect of Nepicastat on tissue catecholamine levels.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nepicastat hydrochloride | Hydroxylases | Tocris Bioscience [tocris.com]

- 7. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nepicastat - Wikipedia [en.wikipedia.org]

- 9. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring Nepicastat Activity: Beyond DβH - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: (R)-Nepicastat Hydrochloride In Vivo Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-Nepicastat hydrochloride (also known as SYN-117 or RS-25560-197) is a potent, selective, and orally bioavailable inhibitor of dopamine β-hydroxylase (DBH).[1][2] DBH is the enzyme responsible for the conversion of dopamine to norepinephrine in the sympathetic nervous system and the brain.[3][4] By inhibiting this enzyme, Nepicastat effectively reduces norepinephrine levels while increasing dopamine levels in cardiovascular tissues and the central nervous system.[1][5][6] These modulatory effects on catecholamines make Nepicastat a valuable tool for in vivo research into conditions associated with sympathetic overactivation, such as hypertension, congestive heart failure, and certain neurological and psychiatric disorders like post-traumatic stress disorder (PTSD) and cocaine dependence.[1][3][7]

These application notes provide detailed protocols for key in vivo experiments to assess the antihypertensive and neurochemical effects of (R)-Nepicastat hydrochloride.

Mechanism of Action: DBH Inhibition

(R)-Nepicastat hydrochloride acts as a direct, competitive inhibitor of dopamine β-hydroxylase.[7] This inhibition blocks the synthesis of norepinephrine from its precursor, dopamine. The result is a decrease in norepinephrine concentration and a corresponding increase in dopamine concentration in both peripheral tissues and the central nervous system.[6][8] This dual action—reducing the vasoconstricting effects of norepinephrine and potentially increasing the vasodilating effects of dopamine—underlies its therapeutic potential in cardiovascular diseases.[4]

Caption: Mechanism of (R)-Nepicastat hydrochloride action.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

This protocol details the methodology for assessing the blood pressure-lowering effects of (R)-Nepicastat in a widely used genetic model of hypertension.

1. Objective: To determine the dose-dependent effect of acute and chronic oral administration of (R)-Nepicastat hydrochloride on arterial blood pressure and heart rate in conscious, unrestrained Spontaneously Hypertensive Rats (SHRs).

2. Materials:

-

(R)-Nepicastat hydrochloride

-

Spontaneously Hypertensive Rats (SHR), male, 3-4 months old[10]

-

Blood pressure measurement system (e.g., radiotelemetry implants or non-invasive tail-cuff plethysmography)

-

Oral gavage needles

-

Standard rat chow and water ad libitum

3. Experimental Workflow:

Caption: Workflow for assessing antihypertensive effects in SHRs.

4. Methodology:

-

Animal Preparation: Allow SHRs to acclimatize for at least one week before any procedures. If using telemetry, implant probes surgically and allow for a recovery period of at least one week.

-

Baseline Measurement: Record baseline mean arterial blood pressure (MAP) and heart rate (HR) for at least 24 hours before the start of dosing.

-

Dosing and Administration:

-

Randomly assign animals to treatment groups: Vehicle control, and (R)-Nepicastat hydrochloride at various doses (e.g., 30 mg/kg and 100 mg/kg).[1]

-

Prepare a fresh suspension of Nepicastat in the chosen vehicle each day.

-

Administer the compound or vehicle orally (p.o.) via gavage once daily for the duration of the study (e.g., 7, 14, or 30 days).[1][10]

-

-

Blood Pressure Monitoring:

-

Continuously monitor blood pressure and heart rate throughout the study.

-

For acute studies, record measurements at specific time points post-dose (e.g., 2, 6, 12, and 24 hours).[4]

-

-

Data Analysis:

-

Calculate the change in MAP and HR from baseline for each animal.

-

Compare the mean changes in the Nepicastat-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered significant.

-

Protocol 2: Neurochemical Analysis of Catecholamines in Rat Tissues

This protocol describes how to measure the effect of (R)-Nepicastat on dopamine and norepinephrine levels in relevant tissues.

1. Objective: To quantify the change in dopamine (DA) and norepinephrine (NE) concentrations in specific tissues (e.g., left ventricle, kidney, adrenal glands, cerebral cortex) following administration of (R)-Nepicastat hydrochloride.

2. Materials:

-

(R)-Nepicastat hydrochloride

-

Vehicle

-

Male Wistar or Sprague-Dawley rats

-

Surgical tools for tissue dissection

-

Homogenizer

-

Refrigerated centrifuge

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system[11]

-

Perchloric acid (PCA)

-

Liquid nitrogen

3. Experimental Workflow:

Caption: Workflow for neurochemical analysis of catecholamines.

4. Methodology:

-

Dosing: Administer a single oral dose of (R)-Nepicastat hydrochloride (e.g., 30 mg/kg) or vehicle to the rats.[12]

-

Tissue Collection: At a predetermined time point post-dosing (e.g., 4 or 8 hours), euthanize the animals via an approved method.[11]

-

Rapidly dissect the target tissues (e.g., left ventricle, kidneys, adrenal glands), rinse with ice-cold saline, blot dry, and immediately snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.

-

Sample Preparation:

-

Weigh the frozen tissue and homogenize in a fixed volume of ice-cold perchloric acid (e.g., 0.2 M PCA).

-